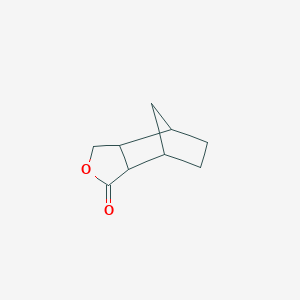
Hexahydro-4,7-methanoisobenzofuran-1(7aH)-one
Cat. No. B8671575
M. Wt: 152.19 g/mol
InChI Key: DGTBPTXOXUGLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06992197B2
Procedure details


Under nitrogen atmosphere, 176 g (4.649 mol) of sodium borohydride was put into a flask and 2000 g of THF and 9.8 g of methanol were added thereto. A solution of 954 g (5.812 mol) of 5-norbornene-2,3-dicarboxylic anhydride dissolved in 2800 g of THF was added thereto dropwise while cooling them by an ice bath to keep the reaction temperature at 35° C. or lower. After completion of the dropping, the mixture was stirred at 30° C. for 4 hours, then poured into 3000 g of 10% aqueous sulfuric acid solution at 20° C. or lower and stirred for a while. Under reduced pressure, THF was recovered, and 1800 g of MIBK was added thereto for extraction. Further 900 g of MIBK was added to the separated aqueous layer for extraction and combined with the organic layer. 63.6 g of sodium carbonate and 200 g of water were added to the organic layer and stirred for a while. The separated organic layer was washed with diluted sulfuric acid and water, then concentrated, thereby 565.3 g of a white solid desired product of a lactone compound was obtained (64.76% yield).






Name
Yield
64.76%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH:5]1[C:10]([O:12][C:13](=O)[CH:4]21)=[O:11].S(=O)(=O)(O)O>C1COCC1.CO>[CH:6]12[CH2:9][CH:3]([CH2:8][CH2:7]1)[CH:4]1[CH:5]2[C:10](=[O:11])[O:12][CH2:13]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
176 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
954 g
|
|
Type
|
reactant
|
|
Smiles
|
C12C3C(C(C=C1)C2)C(=O)OC3=O
|
|
Name
|
|
|
Quantity
|
2800 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
3000 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After completion of the dropping, the mixture was stirred at 30° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
dropwise while cooling them by an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 35° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
lower and stirred for a while
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Under reduced pressure, THF was recovered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1800 g of MIBK was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
for extraction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Further 900 g of MIBK was added to the separated aqueous layer for extraction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
63.6 g of sodium carbonate and 200 g of water were added to the organic layer
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for a while
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated organic layer was washed with diluted sulfuric acid and water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12C3C(OCC3C(CC1)C2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 565.3 g | |
| YIELD: PERCENTYIELD | 64.76% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
